(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6S/c1-16-6-9-20(10-7-16)36(34,35)28-15-18(21-4-2-3-5-23(21)28)12-17(14-26)25(31)27-22-11-8-19(29(32)33)13-24(22)30/h2-13,15,30H,1H3,(H,27,31)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUQHTQBYXPHFK-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final steps involve the formation of the cyano group and the coupling with the hydroxy-nitrophenyl moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the hydroxy group yields ketones, while reduction of the nitro group produces amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to similar acrylamide derivatives (Table 1):
Table 1: Structural Comparison of Selected Acrylamide Derivatives
Key Observations:
- Sulfonylindol Moiety: The 1-(4-methylphenyl)sulfonylindol group distinguishes the target from compounds with simpler sulfonylphenyl () or furan-based R2 groups (). Sulfonyl groups improve solubility and stabilize protein-ligand interactions via hydrogen bonding .
- Cyanogroup: Present in all compounds except , the cyano group contributes to planar geometry and π-π stacking with aromatic residues in enzymes.
Computational and Crystallographic Insights
- Hydrogen Bonding: The target’s 2-hydroxy-4-nitrophenyl group can form intramolecular hydrogen bonds, stabilizing the (E)-configuration, as observed in similar systems .
- Crystallography: Tools like SHELX () and ORTEP () enable structural validation, critical for understanding conformation-activity relationships.
Biological Activity
The compound (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Functional Groups :
- Cyano group (-C≡N)
- Hydroxy group (-OH)
- Nitro group (-NO₂)
- Sulfonamide group (-SO₂NH)
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of nitrophenyl compounds have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of related compounds on pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. The findings revealed:
- Compounds exhibited IC₅₀ values ranging from 25.9 to 73.4 μM against PACA2.
- Notably, some compounds outperformed doxorubicin, a standard chemotherapy drug, indicating potential for further development in cancer therapy .
The mechanism of action for compounds similar to this compound is hypothesized to involve:
- Inhibition of DNA replication : Some derivatives target viral DNA replication processes, which may extend to cancer cell proliferation.
- Induction of apoptosis : Compounds may trigger programmed cell death in malignant cells through various pathways.
Antiviral Activity
Research has also suggested that certain nitrophenyl derivatives possess antiviral properties. For example, analogues have been identified as potent inhibitors against human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to lead compounds like niclosamide .
Antioxidant Activity
Antioxidant properties were assessed through DPPH scavenging assays, where several synthesized derivatives demonstrated significant activity. The highest antioxidant activity was noted at specific concentrations, suggesting potential applications in oxidative stress-related conditions .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| Compound 1 | PACA2 | 53.5 | Mild to strong activity |
| Compound 2 | PACA2 | 60.1 | Comparable to doxorubicin |
| Compound 3 | A549 | 34.9 | More active than doxorubicin |
| Compound 4 | A549 | 57.6 | Moderate activity |
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | >90% |
| Compound A | 85% |
| Compound B | 80% |
| Compound C | 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
